methyl 2-(2,3-dichlorophenoxy)propanoate

Description

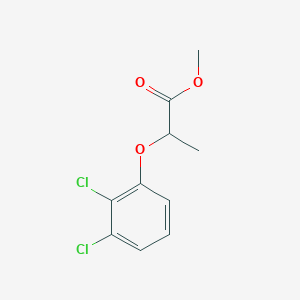

Methyl 2-(2,3-dichlorophenoxy)propanoate is a chlorinated phenoxypropanoate ester. Its molecular formula is C₁₀H₁₀Cl₂O₃, derived from a propanoic acid backbone esterified with a methyl group and substituted with a 2,3-dichlorophenoxy moiety. This compound is structurally related to herbicides such as diclofop-methyl, where the position of chlorine substituents on the aromatic ring critically influences biological activity .

Properties

IUPAC Name |

methyl 2-(2,3-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-8-5-3-4-7(11)9(8)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNXXHCNMGZERC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dichlorophenoxy)propanoate typically involves the esterification of 2-(2,3-dichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form 2-(2,3-dichlorophenoxy)propanoic acid and methanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: 2-(2,3-dichlorophenoxy)propanoic acid and methanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,3-dichlorophenoxy)propanoate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its effects on plant physiology and metabolism.

Medicine: Investigated for potential therapeutic applications due to its biological activity.

Industry: Widely used as a herbicide in agriculture to control weed growth in crops.

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dichlorophenoxy)propanoate involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts the production of essential fatty acids, leading to the death of susceptible weeds. The compound is selectively toxic to grassy weeds while being relatively safe for broadleaf crops .

Comparison with Similar Compounds

Positional Isomers of Dichlorophenoxypropanoates

The position of chlorine atoms on the phenoxy ring significantly alters physicochemical and biological properties. Key isomers include:

Key Findings :

- Diclofop-methyl (2,4-dichloro) is a commercial herbicide with established tolerances (e.g., 180.385 ppm in certain jurisdictions) . Its efficacy is linked to the 2,4-dichloro configuration, which mimics auxin-like activity in plants.

- The 2,3-dichloro isomer lacks commercial data but may exhibit distinct selectivity due to steric and electronic differences in the aromatic ring.

Ester Group Variations

The choice of ester group (methyl, isopropyl, etc.) impacts solubility and bioavailability:

Key Findings :

Functional Analogs and Derivatives

- 3-(2-Methoxyphenyl)propanoic Acid (C₁₀H₁₂O₃): A carboxylic acid derivative with a methoxy substituent. Unlike esters, this compound is solid at room temperature (mp 85–89°C) and may serve as a synthetic intermediate rather than a bioactive agent .

- Diclocymet (C₁₅H₁₈Cl₂N₂O): A cyanoamide fungicide with a 2,4-dichlorophenyl group, highlighting the broader utility of dichloro aromatic systems in agrochemicals .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 2,4-dichloro configuration in diclofop-methyl optimizes herbicidal activity by mimicking plant hormones, whereas 2,3- and 2,6-isomers may exhibit reduced efficacy due to steric hindrance or altered electronic profiles .

- Environmental Impact : Methyl esters generally exhibit higher mobility in soil compared to carboxylic acids or bulkier esters, raising concerns about groundwater contamination.

- Knowledge Gaps: The 2,3-dichloro isomer remains understudied despite structural similarities to commercial herbicides. Further research could explore its selectivity, toxicity, and degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.